Withangulatin A is a naturally occurring compound classified as a withanolide, which is a type of steroidal lactone. It is primarily derived from the plant genus Physalis, particularly Physalis angulata. Withanolides, including Withangulatin A, are recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This compound has gained attention in pharmacological research due to its potential therapeutic applications.
Withangulatin A is sourced from Physalis angulata, a member of the Solanaceae family. The classification of Withangulatin A falls under the category of secondary metabolites known as withanolides. These compounds are characterized by their unique structural features, including a steroid nucleus and various functional groups that contribute to their biological activity.
The synthesis of Withangulatin A can be achieved through various methods, including:
The chemical synthesis often involves modifying the existing structure of Withangulatin A to create analogs with improved pharmacological properties. For instance, researchers have explored structure-activity relationships (SAR) to identify key modifications that enhance the compound's anticancer activity .
The molecular structure of Withangulatin A features a steroid backbone with specific hydroxyl and carbonyl functional groups that are pivotal for its biological activity. The chemical formula is typically represented as C27H38O6.
Withangulatin A undergoes several chemical reactions that are crucial for its biological activity:
The reactivity patterns of Withangulatin A are influenced by its functional groups, which facilitate interactions with various cellular targets, making it a subject of interest in drug design.
The mechanism of action for Withangulatin A involves multiple pathways:
Studies indicate that Withangulatin A's effectiveness varies across different cancer cell lines, demonstrating its potential as a targeted therapeutic agent .
Relevant analyses have shown that modifications to its structure can significantly alter both its physical and chemical properties, impacting its efficacy as a therapeutic agent.
Withangulatin A has several scientific uses:
Withangulatin A is a steroidal lactone primarily isolated from Physalis angulata Linn. (Solanaceae family), a herbaceous plant known globally as cutleaf groundcherry, wild gooseberry, or ciplukan (Indonesia). This species thrives in tropical and subtropical regions worldwide, originally native to the Americas but now naturalized across Africa, Asia, and the Pacific Islands [1] [2] [7]. Physalis angulata grows as an annual herb (10–200 cm tall) with distinctive lantern-like calyces enclosing its berries. It flourishes in diverse habitats—from cornfields and grasslands to tropical deciduous forests—at elevations up to 2,400 meters [1]. The plant is classified as "Least Concern" by the IUCN due to its widespread distribution but is recognized as an agricultural weed and host for crop pathogens [1].
Withangulatin A occurs in multiple plant parts, including leaves, stems, roots, and fruits, though concentrations vary seasonally and geographically. The highest yields are typically obtained from aerial parts (leaves/stems) during flowering and fruiting stages [2] [6]. Industrially, Physalis angulata is cultivated in Indonesia (Java), China, and Brazil for medicinal extracts [1] [7].
Table 1: Botanical Distribution of Physalis angulata
Region | Habitat Characteristics | Plant Characteristics |
---|---|---|
Tropical Americas | Cornfields, riverbanks, <2000m elevation | 50–100cm height; yellow flowers; green berries |
Southeast Asia | Volcanic slopes (e.g., Mount Kelud, Indonesia) | Commercial cultivation; high withanolide content |
West Africa | Grasslands; disturbed soils | Rooted lower stems; traditional medicinal use |
Withangulatin A (C~30~H~38~O~8~; molecular weight 526.62 g/mol; CAS 120824-03-5) belongs to the withanolide class—C~28~ steroids derived from ergostane skeletons characterized by a 22,26-lactonized side chain. Its IUPAC designation is (20S,22R)-15α-acetoxy-5β,6β-epoxy-14α-hydroxy-1,4-dioxo-witha-2,16,24-trienolide, reflecting key functional groups: [3] [4] [8].
Structurally, Withangulatin A features:
This compound falls under Type A withanolides, characterized by δ-lactone formation between C-22 and C-26. The 2(3)-en-1-one (AEO) and 5β,6β-epoxy (BE) groups constitute its "pharmacophore," enabling covalent binding to cellular nucleophiles (e.g., thiols in proteins) [6] [8]. Its crystallographic structure confirms trans-fused A/B rings and a chair conformation in the δ-lactone [3].
Table 2: Comparative Features of Select Cytotoxic Withanolides
Compound | Structural Features | Biological Activities |
---|---|---|
Withangulatin A | 1,4-dioxo-2-ene; 5β,6β-epoxy; 15α-acetoxy | Topoisomerase II inhibition; IC~50~ 1.8μM (COLO 205) |
Physalin B | 5,6-dihydroxy; 13,14-seco-lactone | Antiparasitic (T. cruzi IC~50~ 0.68μM); antitumor |
Withaferin A | 2,3-epoxy-1-oxo; 4β-hydroxy | HSP90 inhibition; ROS induction |
Withangulatin A was first isolated in 1989 from Physalis angulata whole-plant extracts during investigations into the antitumor properties of withanolides. Early purification employed silica gel chromatography and thin-layer techniques, identifying it as a minor constituent (<0.02% dry weight) [3] [6]. Initial structural characterization used UV-Vis, IR, and NMR spectroscopy, revealing the unique 1,4-diketone system absent in most withanolides [3].
Pioneering pharmacological studies in the 1990s demonstrated:
The 2000s saw advanced characterization:
Table 3: Historical Milestones in Withangulatin A Research
Year | Development | Significance |
---|---|---|
1989 | First isolation from P. angulata | Identified novel 1,4-dioxo withanolide scaffold |
1995 | Topoisomerase II inhibition confirmed | Explained DNA-damaging anticancer mechanism |
2008 | Absolute configuration established | Enabled structure-based drug design |
2020s | Reactivity-based screening (RBS) optimization | Improved detection in complex plant matrices [6] |
Current research leverages reactivity-based screening (RBS) using thiol probes (e.g., 4-chlorothiophenol) to isolate Withangulatin A from crude extracts based on its electrophilic A/B rings. This method accelerates discovery of analogs like Withangulatin I [3] [6]. The compound remains a lead for anticancer agent development due to its multimodal bioactivity and manageable toxicity profile in preclinical models [5] [7].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8